![molecular formula C12H12N2O3 B2378378 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 148320-21-2](/img/structure/B2378378.png)
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as MPPD, is a heterocyclic compound that has gained attention in the scientific community for its potential applications in various fields. This compound is synthesized through a multistep process, which involves the use of different reagents and catalysts.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its pyrimidine scaffold may interfere with DNA replication and cell division, making it a target for cancer therapy .
- The compound’s methoxyphenyl group suggests possible interactions with neurotransmitter receptors. Investigations into its effects on neuronal function and neurotransmission could provide insights into neurological disorders .
- The presence of the methoxy group may contribute to antioxidant properties. Studies have examined its ability to scavenge free radicals and protect cells from oxidative stress .
- Researchers have investigated whether 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4-dione can modulate inflammatory pathways. Its anti-inflammatory effects could be relevant in conditions like arthritis or autoimmune diseases .
- The compound’s pharmacological profile may include cardiovascular effects. Studies on its vasodilatory properties and potential impact on blood pressure regulation are ongoing .
- Beyond biological activities, chemists have used this compound as a building block for synthesizing other molecules. Its reactivity and stability make it valuable in drug discovery and development .
Anticancer Properties
Neuropharmacology
Antioxidant Activity
Anti-inflammatory Potential
Cardiovascular Applications
Chemical Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Related compounds have been shown to interact with their targets through intercalative binding mode . This involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and function .
Biochemical Pathways
Compounds with similar structures have been reported to affect the fgfr signaling pathway . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The in silico study performed by swissadme webserver suggested that related compounds obey the rules of drug-likeness , which implies good bioavailability.
Result of Action
Related organotin (iv) compounds have been reported to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of dna oxidative damage . They induce apoptosis due to mitochondrial dysfunction and the increase of reactive oxygen species (ROS) .
properties
IUPAC Name |
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-11(15)13-12(16)14(8)9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXYKVOKHUJVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione |
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